molecular formula C29H34ClNO4 B13397366 (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate

(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate

Cat. No.: B13397366
M. Wt: 496.0 g/mol
InChI Key: RSBMDLAATWEXQU-UHFFFAOYSA-N
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Description

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, and an indole moiety substituted with a chlorobenzoyl group, a methoxy group, and a methyl group. The acetate group links these two parts, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Substitution reactions: Introduction of isopropyl and methyl groups onto the cyclohexyl ring.

    Indole synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

    Functional group modifications: Introduction of the chlorobenzoyl, methoxy, and methyl groups onto the indole ring.

    Esterification: The final step involves esterification to form the acetate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic indole ring.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate: Lacks the indole moiety, making it less complex.

    2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Similar structure but without the cyclohexyl ring.

    (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(1-(4-chlorobenzoyl)-1H-indol-3-yl)acetate: Lacks the methoxy and methyl groups on the indole ring.

Uniqueness

The uniqueness of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate lies in its combination of a substituted cyclohexyl ring and a highly functionalized indole moiety

Properties

Molecular Formula

C29H34ClNO4

Molecular Weight

496.0 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C29H34ClNO4/c1-17(2)23-12-6-18(3)14-27(23)35-28(32)16-24-19(4)31(26-13-11-22(34-5)15-25(24)26)29(33)20-7-9-21(30)10-8-20/h7-11,13,15,17-18,23,27H,6,12,14,16H2,1-5H3

InChI Key

RSBMDLAATWEXQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)C(C)C

Origin of Product

United States

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